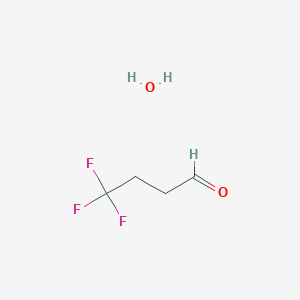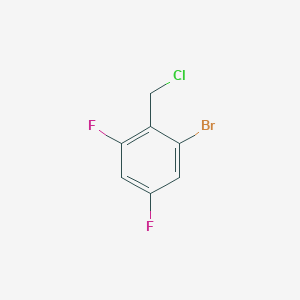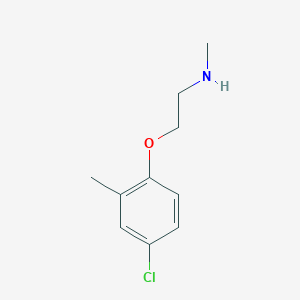
2-(4-Cloro-2-metilfenoxi)-N-metiletanamina
Descripción general
Descripción
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Mecanismo De Acción
Chlorphenamine works by blocking the action of histamine, a chemical released by the body when an allergic reaction occurs. Histamine binds to certain receptors in the body, causing the symptoms of an allergic reaction. By blocking the action of histamine, 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene prevents the symptoms of an allergic reaction from occurring.
Biochemical and Physiological Effects
Chlorphenamine has a number of biochemical and physiological effects on the body. It has been found to reduce inflammation, reduce the production of mucus, and reduce the production of histamine. Additionally, it has been found to have a sedative effect, reduce the production of stomach acid, and reduce the production of serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorphenamine has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments is that it is a relatively inexpensive and readily available drug. Additionally, it has a fast onset of action and is considered to be more effective than other antihistamine drugs. However, there are some limitations to the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments. It is known to cause drowsiness and can cause a number of side effects, such as dry mouth and dizziness. Additionally, it has been found to interact with a number of other drugs, and it is important to be aware of these interactions before using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments.
Direcciones Futuras
The potential uses of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene are vast and there are a number of future directions that could be explored. One potential direction is to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene as an anti-cancer agent. Additionally, further research could be conducted to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in the treatment of motion sickness and as an anti-diarrheal agent. Additionally, further research could be conducted to explore the potential interactions between 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene and other drugs. Finally, further research could be conducted to explore the potential side effects of long-term use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene.
Aplicaciones Científicas De Investigación
Líquidos iónicos herbicidas
El compuesto se utiliza en la síntesis de líquidos iónicos herbicidas. Estos líquidos iónicos contienen el anión (4-cloro-2-metilfenoxi)acetato (MCPA) y el catión fenoxietilamonio derivado de domiphen . La actividad herbicida de estos compuestos se ha probado en condiciones de invernadero utilizando la aciano (Centaurea cyanus L.) como planta de ensayo .
Auxinas sintéticas
El compuesto pertenece al grupo de las auxinas sintéticas, también conocidas como reguladores del crecimiento, debido a su mecanismo de acción . Este grupo de agentes también incluye herbicidas como dicamba, mecoprop y 2, 4-D .
Actividad antitumoral
Un análogo cloro-sustituido de la creasina, tris(2-hidroxietil)amonio (4-cloro-2-metilfenoxi)acetato (clorocreasina) resultó ser aún más eficiente como sustancia fisiológicamente activa y exhibió una pronunciada actividad antitumoral .
Síntesis química
El compuesto se utiliza en la síntesis química, la extracción, la catálisis y los procesos electroquímicos .
Disolvente para biopolímeros
El compuesto se utiliza como disolvente para biopolímeros, por ejemplo, en el proceso de disolución de celulosa o extracción de lignina de la biomasa, y los procesos de su transformación en compuestos aromáticos .
Aplicaciones farmacéuticas
El compuesto se utiliza en la industria farmacéutica. La biodisponibilidad de productos farmacéuticos, productos fitosanitarios y antibióticos se mejoró mediante su conversión en líquidos iónicos .
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPYDUPVEBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651104 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-50-5 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



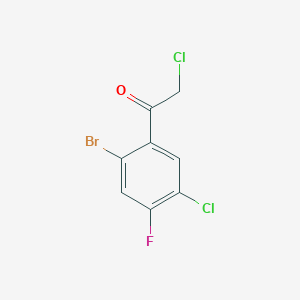
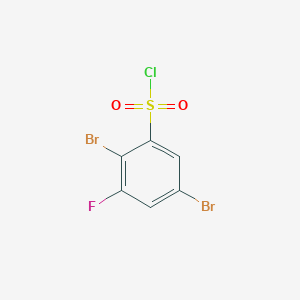
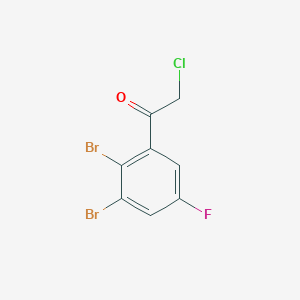
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
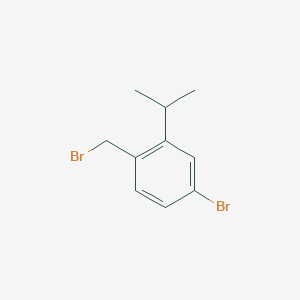
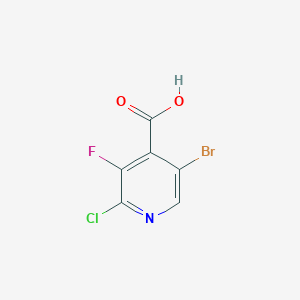
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

